(R)-2-(Methylamino)-2-phenylacetonitrile
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Overview
Description
®-2-(Methylamino)-2-phenylacetonitrile is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Methylamino)-2-phenylacetonitrile typically involves the reaction of benzyl cyanide with methylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process requires careful control of temperature and pH to ensure the desired enantiomer is produced.
Industrial Production Methods
Industrial production of ®-2-(Methylamino)-2-phenylacetonitrile may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. These methods allow for better control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-2-(Methylamino)-2-phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens or nitrating agents are used under acidic or basic conditions.
Major Products
Oxidation: Amides or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
®-2-(Methylamino)-2-phenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific receptors.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of ®-2-(Methylamino)-2-phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, influencing their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Methylamino)-2-phenylacetonitrile: The enantiomer of the compound, with different optical activity.
Benzyl cyanide: A precursor in the synthesis of ®-2-(Methylamino)-2-phenylacetonitrile.
Phenylacetonitrile: A related compound with similar chemical properties.
Uniqueness
®-2-(Methylamino)-2-phenylacetonitrile is unique due to its chiral center, which imparts specific optical activity and potential for enantioselective interactions. This makes it valuable in applications requiring high specificity, such as pharmaceuticals and asymmetric synthesis.
Properties
CAS No. |
1268854-23-4 |
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Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(2R)-2-(methylamino)-2-phenylacetonitrile |
InChI |
InChI=1S/C9H10N2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m0/s1 |
InChI Key |
DBCQXQGNNZDYMQ-VIFPVBQESA-N |
Isomeric SMILES |
CN[C@@H](C#N)C1=CC=CC=C1 |
Canonical SMILES |
CNC(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
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